molecular formula C25H18N2OS B2711930 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315711-42-3

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2711930
CAS No.: 315711-42-3
M. Wt: 394.49
InChI Key: AFULXONYHNHFGI-UHFFFAOYSA-N
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Description

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and benzyl groups attached to the thienopyrimidine core enhances its chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The cellular effects of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine are primarily observed in its potential anticancer activity. It has been found that certain pyrimidine derivatives, including this compound, show superior cytotoxic activities against certain cancer cell lines . These compounds inhibit the growth of cancer cells by interfering with essential cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of similar pyrimidine derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been found that similar pyrimidine derivatives exert anti-inflammatory effects in vivo via inhibition of inflammatory mediators and suppression of cellular immune responses .

Metabolic Pathways

It is known that pyrimidine ribonucleotides are essential for cell growth and proliferation, and depleting pyrimidine ribonucleotide pools has long been considered as a strategy to reduce cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylphenol with 6-phenylthieno[2,3-d]pyrimidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar structure with a chlorine atom substitution.

    Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.

Uniqueness

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2OS/c1-3-7-18(8-4-1)15-19-11-13-21(14-12-19)28-24-22-16-23(20-9-5-2-6-10-20)29-25(22)27-17-26-24/h1-14,16-17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFULXONYHNHFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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